

# Histapyrrodine hydrochloride HPLC method development and validation

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## Compound of Interest

Compound Name: *Histapyrrodine hydrochloride*

CAS No.: *6113-17-3*

Cat. No.: *B1673258*

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## Executive Summary

This guide details the strategic development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for **Histapyrrodine Hydrochloride**. Histapyrrodine is a potent antihistamine containing a tertiary amine (pyrrolidine ring) and two hydrophobic phenyl groups. These structural features present specific chromatographic challenges—namely, peak tailing due to silanol interactions and retention variability.

This protocol moves beyond "recipe-following" by establishing a Quality by Design (QbD) approach. We define the Critical Method Parameters (CMPs)—pH, buffer strength, and organic modifier—to ensure a robust, transferrable method compliant with ICH Q2(R1/R2) guidelines.

## Analyte Assessment & Method Strategy

### Physicochemical Profile

- Compound: **Histapyrrodine Hydrochloride**<sup>[1][2][3]</sup>
- IUPAC Name: N-benzyl-N-(2-pyrrolidin-1-ylethyl)aniline<sup>[3][4]</sup>

- Molecular Weight: 316.87 g/mol (HCl salt)[1]
- Key Functional Groups:
  - Tertiary Amine (Pyrrolidine): Highly basic (Estimated pKa ~9.0–9.5). At neutral pH, this is positively charged.
  - Aniline Nitrogen: Weakly basic/neutral due to conjugation with the phenyl ring.
  - Hydrophobic Core: Two phenyl rings and an ethyl linker (High LogP), indicating strong retention on C18 columns.

## The Separation Challenge

The primary challenge is the tertiary amine. On standard silica-based columns, residual silanols (

) act as cation exchangers, interacting with the protonated amine (

). This causes:

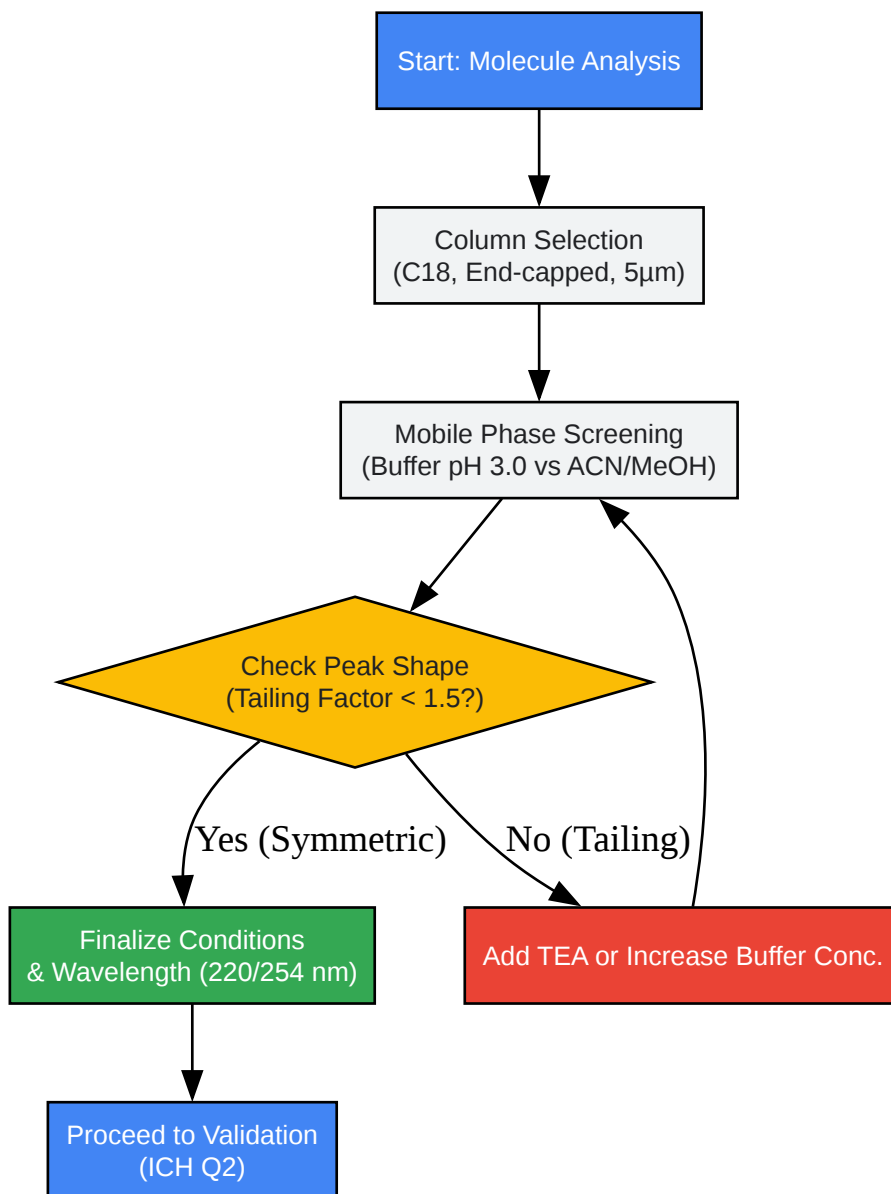
- Peak Tailing: Asymmetry factor > 1.5.
- Broadening: Loss of sensitivity.

## The Solution: Acidic Suppression Strategy

To mitigate silanol interactions, we employ a low pH mobile phase (pH 3.0).

- Mechanism: At pH 3.0, silanols are protonated ( ), rendering them neutral and preventing ionic interaction with the drug.
- Buffer Choice: Phosphate buffer is ideal for low UV cutoff (<200 nm) and high buffering capacity at pH 2.1–3.1.
- Column: A Type B (High Purity) End-capped C18 column is mandatory to minimize accessible silanols.

## Method Development Workflow (Visualized)



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Figure 1: Decision tree for Histapyrrodine method optimization emphasizing peak symmetry control.

## Finalized Chromatographic Conditions

Parameter	Specification	Rationale
Column	C18 (L1), 250 x 4.6 mm, 5 $\mu$ m (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry)	High surface area for retention; end-capping reduces tailing.
Mobile Phase A	25 mM Potassium Dihydrogen Phosphate ( ), adjusted to pH 3.0 with Orthophosphoric Acid	Suppresses silanol ionization; maintains analyte protonation.
Mobile Phase B	Acetonitrile (HPLC Grade)	Lower viscosity and sharper peaks compared to Methanol.
Mode	Isocratic (60% A : 40% B)	Stable baseline; sufficient retention ( ).
Flow Rate	1.0 mL/min	Standard backpressure balance.
Wavelength	220 nm (Primary) or 254 nm (Secondary)	220 nm maximizes sensitivity for the phenyl/amine structure.
Injection Vol.	20 $\mu$ L	Optimized for sensitivity without column overload.
Temp.	30°C	Improves mass transfer and reproducibility.

## Experimental Protocol

### Preparation of Solutions

- Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).
- Buffer Preparation: Dissolve 3.40 g of in 1000 mL water. Adjust pH to  $3.0 \pm 0.05$  with dilute

. Filter through 0.45  $\mu\text{m}$  nylon membrane.

## Standard Preparation

- Stock Solution (1000  $\mu\text{g}/\text{mL}$ ): Weigh 50 mg Histapyrrodine HCl into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
- Working Standard (50  $\mu\text{g}/\text{mL}$ ): Transfer 2.5 mL of Stock Solution into a 50 mL flask. Dilute to volume with Diluent.

## System Suitability Test (SST)

Inject the Working Standard 6 times before any sample analysis.

- RSD of Area:

[5][6]

- Tailing Factor (

):

[6]

- Theoretical Plates (

):

## Method Validation (ICH Q2 Guidelines)

This section defines the experiments required to prove the method's reliability.

### Specificity (Selectivity)

- Objective: Ensure no interference from excipients or degradation products.
- Protocol:
  - Inject Blank (Diluent).

- Inject Placebo (Excipients without drug).
- Inject Standard.
- Acceptance: No peaks in Blank/Placebo at the retention time of Histapyrrodine.

## Linearity

- Objective: Verify response is proportional to concentration.
- Protocol: Prepare 5 levels: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 25 to 75 µg/mL).
- Data Analysis: Plot Concentration (x) vs. Area (y).
- Acceptance:

.[\[6\]](#)[\[7\]](#)

## Precision (Repeatability)

- Protocol: Prepare 6 independent samples at 100% concentration.
- Acceptance: %RSD of assay results

.

## Accuracy (Recovery)

- Protocol: Spike placebo with Histapyrrodine at 80%, 100%, and 120% levels (triplicate preparation for each).
- Acceptance: Mean recovery 98.0% – 102.0%.[\[8\]](#)

## Robustness

- Objective: Test method stability under small deliberate changes.
- Variables:

- Flow rate ( $\pm 0.1$  mL/min).
- pH ( $\pm 0.2$  units).[9]
- Organic composition ( $\pm 2\%$  Absolute).[10]
- Acceptance: System suitability remains within limits; retention time shift is consistent.

## Validation Logic Flow (Visualized)



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Figure 2: Sequential validation workflow ensuring ICH Q2 compliance.

## Troubleshooting & Insights

- Issue: Peak Tailing ( $> 1.5$ )
  - Cause: Secondary silanol interactions.
  - Fix: Add 0.1% Triethylamine (TEA) to the buffer (competes for silanol sites) or switch to a "Base Deactivated" (BDS) column.
- Issue: Retention Time Drift
  - Cause: pH instability or temperature fluctuation.
  - Fix: Ensure buffer is used (not just acid water) and use a column oven.
- Issue: Split Peaks
  - Cause: Solvent mismatch.
  - Fix: Ensure the sample diluent matches the mobile phase strength.

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